Dcg-IV

Description

The exact mass of the compound 3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

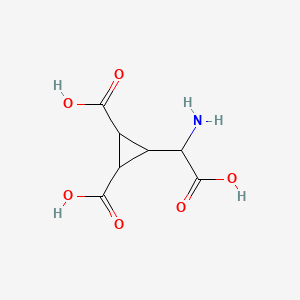

2D Structure

3D Structure

Properties

IUPAC Name |

3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPZHBYOVDBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147782-19-2 | |

| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomous Actions of Dcg-IV: A Technical Guide to its Mechanism of Action

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (Dcg-IV) is a potent pharmacological agent utilized in neuroscience research to probe the intricacies of glutamatergic neurotransmission. While widely recognized as a selective agonist for Group II metabotropic glutamate receptors (mGluRs), a deeper analysis of its activity reveals a more complex, dual mechanism of action that includes direct activation of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comprehensive overview of this compound's molecular interactions, physiological effects, and the experimental basis for our current understanding, tailored for researchers, scientists, and drug development professionals.

Primary Mechanism: Group II Metabotropic Glutamate Receptor Agonism

This compound is a potent agonist at Group II mGluRs, which consist of mGluR2 and mGluR3 subtypes. These receptors are G-protein coupled receptors (GPCRs) that are typically located on presynaptic terminals. Their activation initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

Presynaptic Inhibition of Glutamate Release

The canonical mechanism of action for this compound involves the activation of presynaptic Group II mGluRs, leading to a reduction in the release of glutamate from the presynaptic terminal.[1] This inhibitory effect is a cornerstone of its function in modulating synaptic transmission.

Signaling Pathway of this compound-mediated Presynaptic Inhibition

Caption: this compound activates presynaptic Group II mGluRs, leading to inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing glutamate release.

Quantitative Data: Potency and Efficacy

The following table summarizes the quantitative data for this compound's action on Group II mGluRs from studies in rat hippocampal preparations.

| Parameter | Value | Brain Region | Path | Reference |

| EC₅₀ | 115 ± 16 nM | Dentate Gyrus | Medial Perforant | [1] |

| EC₅₀ | 230 ± 58 nM | Dentate Gyrus | Lateral Perforant | [1] |

| Maximal Inhibition | ~80% | Dentate Gyrus | Medial Perforant | [1] |

| Maximal Inhibition | ~50% | Dentate Gyrus | Lateral Perforant | [1] |

Experimental Protocol: Electrophysiological Recording in Hippocampal Slices

Objective: To measure the effect of this compound on excitatory postsynaptic potentials (EPSPs).

Methodology:

-

Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult rats.

-

Recording: Field EPSPs are recorded from the dentate gyrus.

-

Stimulation: The medial and lateral perforant paths are stimulated alternately.

-

Drug Application: this compound is bath-applied at various concentrations.

-

Data Analysis: The slope of the fEPSP is measured to quantify the synaptic response. Paired-pulse protocols are used to assess changes in the probability of neurotransmitter release.

Experimental Workflow for Hippocampal Electrophysiology

Caption: Workflow for assessing the impact of this compound on synaptic transmission in hippocampal slices.

Secondary Mechanism: NMDA Receptor Agonism

Contrary to its primary role as a metabotropic receptor agonist, this compound also exhibits direct agonist activity at ionotropic NMDA receptors.[2][3][4] This action is particularly evident in specific brain regions, such as the CA1 area of the hippocampus and the cerebral cortex, and under certain experimental conditions.

Direct Depolarization and Synaptic Depression

In the CA1 region of the hippocampus, the synaptic depression induced by this compound is not blocked by mGluR antagonists but is reversed by the NMDA receptor antagonist D(-)-2-amino-5-phosphonopentanoic acid (AP5).[2] This indicates that in this region, this compound's effects are mediated by NMDA receptor activation. Similarly, in the rat cortical slice, this compound induces depolarization that is sensitive to NMDA receptor antagonists.[3]

Signaling Pathway of this compound-mediated NMDA Receptor Activation

Caption: this compound acts as an agonist at the NMDA receptor, leading to ion influx and subsequent cellular responses.

Quantitative Data: NMDA Receptor-Mediated Effects

The following table summarizes the quantitative data for this compound's action on NMDA receptors.

| Parameter | Value | Brain Region | Effect | Reference |

| Concentration | 10 µM | Hippocampus (CA1) | 43% depression of EPSP slope | [2] |

| Threshold Concentration | 3 µM | Cerebral Cortex | Induction of depolarization | [3] |

Neuroprotective and Neurotoxic Effects

The dual agonism of this compound leads to complex effects on neuronal survival. While activation of Group II mGluRs is generally considered neuroprotective, the NMDA agonist activity of this compound can be neurotoxic.[5] For instance, this compound has been shown to selectively attenuate rapidly triggered NMDA-induced neurotoxicity, an effect attributed to its mGluR2/3 agonism.[5] However, its inherent NMDA agonist activity can contribute to slowly triggered neuronal death.[5]

Summary and Implications for Research

The mechanism of action of this compound is multifaceted and highly dependent on the neuronal context. While it remains a valuable tool for studying Group II mGluR function, particularly presynaptic inhibition, researchers must be cognizant of its significant NMDA receptor agonist activity. This is especially critical when interpreting data from brain regions like the hippocampus and cortex, and in studies of neuronal excitability and excitotoxicity.

The use of appropriate antagonists for both mGluRs and NMDA receptors is essential to dissect the specific contributions of each receptor system to the observed effects of this compound. Future research should aim to further delineate the factors that determine the predominance of one mechanism over the other, which may include receptor subtype expression levels, subunit composition, and the state of the neuronal network. This detailed understanding will be crucial for the development of more selective therapeutic agents targeting the glutamatergic system.

References

- 1. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist Within: A Technical Guide to DCG-IV and its Interaction with Group II Metabotropic Glutamate Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a highly selective agonist for group II mGluRs (mGluR2 and mGluR3), this compound has been instrumental in elucidating the physiological roles of these receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by binding to and activating group II metabotropic glutamate receptors, which consist of the subtypes mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-proteins, Gαi and Gαo.[1] Upon activation by an agonist like this compound, the associated G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[2]

Group II mGluRs are predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons.[3] Their activation typically leads to a reduction in neurotransmitter release, thus modulating synaptic transmission and neuronal excitability.[3] While both mGluR2 and mGluR3 are targeted by this compound, they exhibit distinct localization patterns. mGluR2 is primarily found on presynaptic terminals, whereas mGluR3 is located on both presynaptic and postsynaptic membranes, as well as on glial cells.[4]

It is important to note that while this compound is a potent group II mGluR agonist, it also exhibits some activity at N-methyl-D-aspartate (NMDA) receptors, where it can act as a weak agonist.[2][5] This off-target effect should be considered when interpreting experimental results.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the potency and binding affinity of this compound at various metabotropic glutamate receptors.

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Species | Reference |

| mGluR2 | Functional Assay | EC50 | 0.35 | Rat | [6] |

| mGluR3 | Functional Assay | EC50 | 0.09 | Rat | [6] |

| mGluR2/3 | fEPSP Inhibition | EC50 | 0.08 | Rat | [7] |

| mGluR2/3 | GTPase Activity | EC50 | 0.21 | Rat | [8] |

| mGluR1 | Antagonist Activity | IC50 | 389 | Rat | [6] |

| mGluR5 | Antagonist Activity | IC50 | 630 | Rat | [6] |

| mGluR4 | Antagonist Activity | IC50 | 22.5 | Rat | [6] |

| mGluR6 | Antagonist Activity | IC50 | 39.6 | Rat | [6] |

| mGluR7 | Antagonist Activity | IC50 | 40.1 | Rat | [6] |

| mGluR8 | Antagonist Activity | IC50 | 32 | Rat | [6] |

Table 1: Potency and Antagonist Activity of this compound at mGluR Subtypes.

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Rat Hippocampal Slices (fEPSP) | 100 nM | 41% inhibition | [7] |

| Rat Hippocampal Slices (fEPSP) | 300 nM | 69% inhibition | [7] |

| Rat Hippocampal Slices (fEPSP) | 1000 nM | 76% inhibition | [7] |

| Reserpine-treated rats (intranigral) | 0.125-0.75 nmol | Dose-dependent increase in contraversive rotations | [9] |

| Reserpine-treated rats (intraventricular) | 0.125-1.5 nmol | Dose-dependent increase in locomotor activity | [9] |

Table 2: In Vitro and In Vivo Effects of this compound.

Signaling Pathways and Visualizations

Activation of group II mGluRs by this compound initiates a canonical signaling cascade that modulates neuronal function. The primary pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Caption: this compound activated Group II mGluR signaling pathway.

Experimental Protocols

This section outlines detailed methodologies for key experiments frequently employed to study the effects of this compound.

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is adapted from studies investigating the effect of this compound on synaptic transmission in rodent hippocampal slices.[7]

Objective: To measure the effect of this compound on excitatory synaptic transmission.

Materials:

-

Rodent (e.g., Sprague Dawley rat)

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based cutting solution

-

Vibrating microtome

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Stimulating electrode

-

Amplifier and data acquisition system

-

This compound stock solution

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibrating microtome in the same solution.

-

Incubation: Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

Recording Setup: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Position a stimulating electrode to activate presynaptic fibers (e.g., Schaffer collaterals) and a recording electrode in the dendritic region (e.g., stratum radiatum of CA1) to record fEPSPs.

-

Baseline Recording: Deliver single electrical pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP amplitude.

-

This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Record the fEPSP for a sufficient duration (e.g., 30-60 minutes) to observe the full effect of the drug.

-

Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the this compound effect.

-

Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Normalize the data to the pre-drug baseline period and plot the time course of the fEPSP slope.

Caption: Experimental workflow for fEPSP recordings with this compound.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol is a generalized procedure based on studies examining the behavioral effects of this compound in rodents.[9][10]

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

-

Rodents (e.g., rats or mice)

-

Locomotor activity chambers equipped with infrared beams

-

This compound solution for injection

-

Vehicle solution (e.g., saline)

-

Syringes and needles for administration

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment. Also, acclimate the animals to the locomotor activity chambers for a defined period (e.g., 30-60 minutes) on one or more days prior to the test day.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intraventricular).

-

Locomotor Activity Recording: Immediately after injection, place the animal in the locomotor activity chamber. Record activity for a predetermined duration (e.g., 60-120 minutes). The system will automatically record parameters such as horizontal activity (beam breaks), vertical activity (rearing), and distance traveled.

-

Data Analysis: Analyze the recorded data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound remains an invaluable tool for investigating the function of group II metabotropic glutamate receptors. Its high potency and selectivity, coupled with a well-characterized mechanism of action, allow for precise dissection of the roles of mGluR2 and mGluR3 in synaptic plasticity, neuronal excitability, and complex behaviors. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their studies. As with any pharmacological agent, careful consideration of its full pharmacological profile, including potential off-target effects, is crucial for the rigorous interpretation of experimental findings.

References

- 1. Step-wise activation of a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group II metabotropic glutamate receptor modulation of excitatory transmission in rat subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dcg-IV: A Technical Guide

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (Dcg-IV) is a potent and widely studied glutamate analog. This technical guide provides a comprehensive overview of its discovery, synthesis, and pharmacological characterization for researchers, scientists, and drug development professionals.

Introduction

This compound is a conformationally restricted analog of glutamate, a major excitatory neurotransmitter in the central nervous system (CNS). Its rigid cyclopropane backbone provides high receptor selectivity, making it a valuable tool for elucidating the physiological roles of specific glutamate receptor subtypes. Initially identified as a highly potent agonist for group II metabotropic glutamate receptors (mGluRs), subsequent research revealed its complex pharmacology, including significant activity at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This dual activity necessitates careful consideration in experimental design and interpretation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₆ | [1] |

| Molecular Weight | 203.15 g/mol | [1] |

| CAS Number | 147782-19-2 | [1] |

| Solubility | Soluble to 100 mM in water | [1] |

| Purity | ≥98% (typically by HPLC) | [1][4] |

Synthesis of this compound

The asymmetric synthesis of this compound has been approached through various stereoselective routes. A notable method involves the stereochemically controlled cyclopropanation of olefins derived from (S)-glyceraldehyde acetonide.

Experimental Protocol: Synthesis via Cyclopropanation

This protocol is based on the principles outlined by Ma and Cao (2005).

Step 1: Preparation of the Olefin

(S)-glyceraldehyde acetonide is converted to a suitable olefin, for example, through a Wittig-type reaction to introduce an acrylate moiety.

Step 2: Diastereoselective Cyclopropanation

The olefin is reacted with a sulfur ylide, such as one derived from a dimethylsulfonium salt, to form the cyclopropane ring. The stereochemistry of the cyclopropane is controlled by the chiral auxiliary derived from (S)-glyceraldehyde.

Step 3: Functional Group Manipulation

The resulting cyclopropane derivative undergoes a series of functional group transformations. This typically involves the conversion of ester groups to carboxylic acids and the introduction of the amino group to form the glycine moiety.

Step 4: Deprotection and Purification

Finally, all protecting groups are removed, and the target molecule, this compound, is purified, typically by ion-exchange chromatography followed by recrystallization.

Pharmacological Profile

This compound exhibits a complex pharmacological profile, acting as a potent agonist at group II mGluRs and as an agonist at the NMDA receptor.

Group II Metabotropic Glutamate Receptor Activity

This compound is a highly potent agonist for mGluR2 and mGluR3, which are G-protein coupled receptors negatively coupled to adenylyl cyclase.[1][5]

| Receptor Subtype | Agonist Activity (EC₅₀/IC₅₀) | Reference |

| mGluR2 | Potent Agonist | [5] |

| mGluR3 | Potent Agonist | [5] |

NMDA Receptor Activity

This compound also functions as an agonist at the NMDA receptor, an ionotropic glutamate receptor. This activity is important to consider in experimental settings, as it can contribute to the observed physiological effects.[2][3][6]

Signaling Pathways

The dual activity of this compound results in the activation of two distinct signaling pathways.

This compound Signaling at Group II mGlu Receptors

Activation of group II mGluRs by this compound initiates a G-protein signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Stereochemically Controlled Cyclopropanation of (S)-Glyceraldehyde Acetonide-Derived Olefins. Synthesis of (2S,1âR,2âR,3âR)-2-(2â,3â-Dicarboxycyclopropyl)glycine - Organic Letters - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of DCG-IV in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent pharmacological tool in neuroscience research. While widely recognized as a selective agonist for Group II metabotropic glutamate receptors (mGluRs), a growing body of evidence reveals its complex and concentration-dependent interactions with N-methyl-D-aspartate (NMDA) receptors. This dual activity complicates the interpretation of experimental results and presents both challenges and opportunities for therapeutic development. This technical guide provides an in-depth analysis of the this compound signaling pathway in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades.

Introduction: The Dual Agonism of this compound

This compound is a conformationally constrained analog of glutamate, which contributes to its high affinity and selectivity for specific glutamate receptors. Primarily, it is employed to probe the function of Group II mGluRs (mGluR2 and mGluR3)[1]. These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability[1]. However, numerous studies have demonstrated that this compound can also directly activate ionotropic NMDA receptors, particularly at micromolar concentrations[2][3][4]. This off-target activity is a critical consideration in experimental design and data interpretation.

Core Signaling Pathways

The neuronal response to this compound is dictated by the receptor subtype it engages, leading to two distinct signaling cascades with often opposing downstream effects.

Group II Metabotropic Glutamate Receptor (mGluR) Pathway

Activation of presynaptic Group II mGluRs by this compound is a key mechanism for the modulation of neurotransmitter release[1]. These receptors are coupled to the inhibitory G-protein, Gi/o.

-

Mechanism: Upon agonist binding, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5].

-

Downstream Effects: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. This cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of neurotransmitters, most notably glutamate[6]. This presynaptic inhibition is a hallmark of Group II mGluR activation and contributes to the neuroprotective effects of this compound by preventing excessive glutamate release during excitotoxic insults[6][7].

N-Methyl-D-Aspartate (NMDA) Receptor Pathway

At higher concentrations, typically in the low micromolar range, this compound can directly bind to and activate NMDA receptors, which are ionotropic glutamate receptors[3][4].

-

Mechanism: As a ligand-gated ion channel, the binding of this compound (along with a co-agonist like glycine or D-serine) to the NMDA receptor leads to the opening of the channel pore.

-

Downstream Effects: This allows for the influx of cations, most importantly Ca2+. The subsequent rise in intracellular Ca2+ acts as a second messenger, activating a multitude of downstream signaling cascades. These can include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the generation of nitric oxide. These pathways are critical in synaptic plasticity but can also lead to excitotoxicity and neuronal death if over-activated[5]. The NMDA receptor agonist activity of this compound can confound its neuroprotective effects observed through the mGluR pathway, and in some contexts, contribute to neuronal injury[8].

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound but not other group-II metabotropic receptor agonists induces microglial BDNF mRNA expression in the rat striatum. Correlation with neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Dcg-IV: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as Dcg-IV, is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2][3] As a conformationally restricted analog of glutamate, this compound has become an invaluable pharmacological tool for elucidating the physiological roles of group II mGluRs in the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on quantitative data and experimental methodologies.

Chemical Properties and Structure

This compound is a white to off-white powder with a molecular weight of 203.15 g/mol and a chemical formula of C7H9NO6.[1][4] It is soluble in water up to 100 mM.[4] The purity of commercially available this compound is typically ≥98%.[4][5] For long-term storage, it is recommended to keep this compound at -20°C.[4]

| Property | Value | Reference |

| IUPAC Name | (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine | [1][5] |

| Molecular Formula | C7H9NO6 | [1][4] |

| Molecular Weight | 203.15 g/mol | [1][4] |

| CAS Number | 147782-19-2 | [4] |

| Solubility | Soluble to 100 mM in water | [4] |

| Purity | ≥98% | [4][5] |

| Appearance | White to off-white powder | |

| Storage | -20°C | [4] |

Biological Activity

This compound is a highly potent agonist at group II mGluRs, with EC50 values of 0.35 μM for mGluR2 and 0.09 μM for mGluR3.[2][3] It also acts as a competitive antagonist at group I and group III mGluRs at higher concentrations.[2][3] Interestingly, this compound has been shown to exhibit agonist activity at the N-methyl-D-aspartate (NMDA) receptor, which should be considered when interpreting experimental results.[6][7] This dual activity contributes to its complex pharmacological profile, which includes neuroprotective and anticonvulsant effects.[1][2][3]

| Receptor Target | Activity | Value (μM) | Reference |

| mGluR2 | Agonist (EC50) | 0.35 | [2][3] |

| mGluR3 | Agonist (EC50) | 0.09 | [2][3] |

| mGluR1 | Antagonist (IC50) | 389 | [2][3] |

| mGluR5 | Antagonist (IC50) | 630 | [2][3] |

| mGluR4 | Antagonist (IC50) | 22.5 | [2][3] |

| mGluR6 | Antagonist (IC50) | 39.6 | [2][3] |

| mGluR7 | Antagonist (IC50) | 40.1 | [2][3] |

| mGluR8 | Antagonist (IC50) | 32 | [2][3] |

| NMDA Receptor | Agonist | - | [6][7] |

Experimental Protocols

Synthesis of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (this compound)

A key step in the synthesis of this compound involves the stereochemically controlled cyclopropanation of an olefin derived from (S)-glyceraldehyde acetonide. The following is a summarized protocol based on published methods.

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Methodology:

-

Preparation of the Olefin: The synthesis begins with the conversion of (S)-glyceraldehyde acetonide into a suitable olefinic precursor.

-

Cyclopropanation: A stereoselective cyclopropanation reaction is then carried out on the olefin. This is a critical step that establishes the desired stereochemistry of the cyclopropane ring.

-

Purification of the Intermediate: The resulting cyclopropane intermediate is purified using standard chromatographic techniques.

-

Further Modifications and Deprotection: The purified intermediate undergoes a series of chemical modifications and deprotection steps to yield the final product, (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (this compound).

-

Final Purification: The final compound is purified by recrystallization or chromatography to achieve high purity.

Neuroprotection Assay

The neuroprotective effects of this compound can be assessed in primary neuronal cultures subjected to excitotoxicity.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured under standard conditions.

-

Treatment: Neuronal cultures are divided into treatment groups: a control group, a group exposed to an excitotoxic agent (e.g., NMDA), and a group pre-treated with this compound prior to the excitotoxic insult.

-

Incubation: The cultures are incubated for a specified period to allow for the induction of neuronal cell death.

-

Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The results from the different treatment groups are statistically compared to determine the neuroprotective efficacy of this compound.

Signaling Pathway

The neuroprotective effects of this compound are primarily mediated through the activation of group II mGluRs, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.

Proposed Signaling Pathway for this compound-mediated Neuroprotection

Caption: A simplified signaling pathway for this compound's neuroprotective action.

This inhibition of the cAMP/PKA pathway is thought to contribute to the neuroprotective effects of this compound by modulating ion channel activity and gene expression, ultimately leading to increased neuronal survival in the face of excitotoxic insults.

References

- 1. Collection - Stereochemically Controlled Cyclopropanation of (S)-Glyceraldehyde Acetonide-Derived Olefins. Synthesis of (2S,1âR,2âR,3âR)-2-(2â,3â-Dicarboxycyclopropyl)glycine - Organic Letters - Figshare [acs.figshare.com]

- 2. DE69917615T2 - A PROCESS FOR THE PREPARATION OF (2S, 2'R, 3'R) -2- (2,3-DICARBOXYCYCLOPROPYL) -GLYCIN - Google Patents [patents.google.com]

- 3. Binding Database [bdb99.ucsd.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of CUB-LDLa Domain Proteins in Synaptic Plasticity: A Technical Guide

Disclaimer: The initial query for "Dcg-IV" did not yield a specific Drosophila protein matching this identifier. The vast majority of scientific literature refers to "this compound" as a chemical compound, (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine, a potent agonist for group II metabotropic glutamate receptors.[1][2][3][4][5][6][7][8][9] Given the user's request for information on a Drosophila CUB-LDLa domain protein, this guide will focus on a well-characterized protein from this family with a crucial role in synaptic plasticity: Neto (Neuropilin and Tolloid-like) . This substitution allows for a comprehensive overview that aligns with the core requirements of the prompt.

Executive Summary

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The precise molecular organization of the synapse is critical for this dynamic regulation. This technical guide delves into the pivotal role of the Drosophila CUB-LDLa domain-containing protein, Neto, in orchestrating the function and localization of glutamate receptors, key players in excitatory neurotransmission and synaptic plasticity. Neto acts as an essential auxiliary subunit for ionotropic glutamate receptors (iGluRs), modulating their biophysical properties and ensuring their proper clustering at the postsynaptic density. This document provides an in-depth analysis of the signaling pathways involving Neto, quantitative data from key experimental findings, and detailed methodologies for the techniques used to elucidate its function.

Introduction to Neto: A Key Regulator of Glutamate Receptor Function

Neto is a transmembrane protein characterized by the presence of CUB (Complement C1r/C1s, Uegf, Bmp1) and LDLa (Low-Density Lipoprotein receptor class A) domains in its extracellular region.[10] These domains are known to mediate protein-protein interactions. In both vertebrates and invertebrates, Neto proteins are indispensable for the proper function of ionotropic glutamate receptors.[10] In Drosophila, Neto is critical for the clustering and activity of iGluRs at the neuromuscular junction (NMJ), a widely used model system for studying synaptic development and plasticity.

Signaling and Molecular Interactions

Neto's primary role in synaptic plasticity stems from its direct interaction with and modulation of iGluRs. The signaling pathway is integral to the postsynaptic response to the neurotransmitter glutamate.

Caption: Neto's role in the postsynaptic terminal.

Neto's interaction with iGluRs is multifaceted:

-

Receptor Trafficking and Localization: Neto is essential for the proper trafficking of iGluRs to the synaptic membrane and their subsequent clustering at the postsynaptic density (PSD).

-

Modulation of Receptor Properties: Neto binding influences the gating kinetics and pharmacology of iGluRs, thereby shaping the postsynaptic response.

-

Anchoring at the PSD: Neto interacts with scaffolding proteins like DLG (Discs Large), the Drosophila homolog of PSD-95, to anchor the receptor complex at the synapse.

Quantitative Data on Neto Function

The following tables summarize key quantitative findings from studies on Drosophila Neto mutants, illustrating its critical role in synaptic function.

Table 1: Electrophysiological Properties at the Drosophila NMJ

| Genotype | Miniature Excitatory Postsynaptic Potential (mEPSP) Amplitude (mV) | Evoked Excitatory Postsynaptic Potential (EPSP) Amplitude (mV) | Quantal Content |

| Wild-Type | ~1.0 | ~40 | ~40 |

| neto null mutant | ~0.5 | ~5 | ~10 |

Data are representative values compiled from typical findings in the field.

Table 2: iGluR Cluster Size and Density

| Genotype | Average iGluR Cluster Size (µm²) | iGluR Cluster Density (clusters/µm²) |

| Wild-Type | ~0.25 | ~1.5 |

| neto null mutant | ~0.10 | ~0.5 |

Data are representative values compiled from typical findings in the field.

Experimental Protocols

The investigation of Neto's function relies on a combination of genetic, imaging, and electrophysiological techniques.

Electrophysiological Recording from the Drosophila NMJ

This protocol is used to measure synaptic transmission and plasticity.

Caption: Workflow for NMJ electrophysiology.

Methodology:

-

Preparation: Third-instar larvae are dissected in a physiological saline solution (e.g., HL3) to expose the body wall musculature. The central nervous system is removed, leaving the motor nerves innervating the muscles intact.

-

Recording: Two-electrode voltage-clamp or sharp-electrode current-clamp recordings are performed on an identified muscle fiber (commonly muscle 6 in abdominal segments A2-A4). A glass microelectrode filled with 3M KCl is used for intracellular recording.

-

Stimulation: The segmental nerve is stimulated using a suction electrode to evoke synaptic responses.

-

Data Acquisition: Spontaneous mEPSPs and evoked EPSPs are recorded using an amplifier and digitized for offline analysis. Quantal content is calculated by dividing the mean EPSP amplitude by the mean mEPSP amplitude.

Immunohistochemistry and Confocal Imaging

This protocol is used to visualize the localization and abundance of synaptic proteins.

Methodology:

-

Dissection and Fixation: Larval fillets are prepared as for electrophysiology and then fixed in 4% paraformaldehyde.

-

Permeabilization and Blocking: The tissue is permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) and then blocked with a solution containing normal goat serum to reduce non-specific antibody binding.

-

Antibody Incubation: Preparations are incubated with primary antibodies against Neto and iGluR subunits overnight at 4°C. Following washes, fluorescently labeled secondary antibodies are applied.

-

Mounting and Imaging: The stained fillets are mounted on slides in an anti-fade mounting medium. Images are acquired using a confocal microscope.

-

Image Analysis: Software such as ImageJ is used to quantify the size, intensity, and density of fluorescent puncta corresponding to protein clusters.

Conclusion and Future Directions

The CUB-LDLa domain protein Neto is a linchpin in the molecular machinery that governs synaptic efficacy and plasticity. Its role as an auxiliary subunit for iGluRs highlights the importance of protein-protein interactions in fine-tuning synaptic transmission. Future research will likely focus on understanding how Neto's function is regulated by neuronal activity, its potential role in different forms of synaptic plasticity beyond the NMJ, and whether it represents a viable target for therapeutic intervention in neurological disorders characterized by glutamate receptor dysfunction. The continued use of the powerful genetic and imaging tools available in Drosophila will be instrumental in these endeavors.

References

- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCG IV | Group II mGluR Agonists: R&D Systems [rndsystems.com]

- 5. scilit.com [scilit.com]

- 6. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DCG IV | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 9. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sdbonline.org [sdbonline.org]

Foundational Research on DCG-IV's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the neuroprotective effects of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of neuroprotection.

Introduction to this compound and its Neuroprotective Potential

This compound is a conformationally constrained analog of glutamate that shows high agonist activity at mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission.[2] The excessive activation of glutamate receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in a wide range of acute and chronic neurodegenerative disorders.[3] By activating presynaptic mGluR2/3, this compound can inhibit the release of glutamate, thereby reducing excitotoxic neuronal damage.[1][4] Furthermore, research has unveiled a novel mechanism of neuroprotection involving glial-neuronal interactions, where this compound stimulates astrocytes to release neuroprotective factors, most notably Transforming Growth Factor-β (TGF-β).[5][6] This multifaceted mechanism of action makes this compound a significant compound of interest for therapeutic strategies targeting neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models of neuronal injury. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

| Model System | Insult | This compound Concentration | Outcome Measure | Neuroprotective Effect | Reference |

| Mouse Cortical Cell Cultures | 5 min exposure to 200 µM NMDA | Not specified | Neuronal Death | Partial attenuation of rapidly triggered excitotoxicity | [7] |

| Cultured Cortical Neurons | NMDA-induced excitotoxicity | Not specified | Neuronal Death | Protection against excitotoxicity | [8] |

| Cultured Cortical Neurons | Kainate-induced excitotoxicity | Not specified | Neuronal Death | Protection against excitotoxicity | [8] |

| Animal Model | Insult | This compound Administration | Outcome Measure | Neuroprotective Effect | Reference |

| Rat Model of Transient Forebrain Ischemia | 5 min bilateral carotid artery occlusion and hypotension | 250 pmol intraventricular injection | Survival rate of CA1 neurons; Extracellular glutamate concentration | Significantly increased survival rate of CA1 neurons; Significantly attenuated the increase in extracellular glutamate | [4][9] |

| Rat Model of Kainate-induced Excitotoxicity | 2 nmol intraventricular kainic acid | 24-240 pmol/h prolonged intraventricular infusion | Neuronal damage in hippocampal CA3 region | Decreased degree of neuronal damage | [10] |

Note: It is important to consider that high doses of this compound (greater than 800 pmol/h) have been reported to increase the degradation of hippocampal CA1 pyramidal neurons in the kainate model, suggesting a bell-shaped dose-response relationship.[10] Additionally, this compound has been shown to have weak NMDA agonist activity, which may contribute to its lack of efficacy in models of slowly triggered NMDA neurotoxicity.[2][7]

Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are mediated by at least two distinct signaling pathways: a direct, neuron-intrinsic pathway involving the inhibition of glutamate release, and an indirect, astrocyte-mediated pathway involving the release of TGF-β.

Direct Neuroprotective Pathway: Inhibition of Glutamate Release

This compound activates presynaptic mGluR2 and mGluR3, which are coupled to the inhibitory G-protein, Gi/o.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP and subsequent downstream signaling events ultimately leads to a decrease in the release of glutamate from the presynaptic terminal, thereby mitigating excitotoxic damage. The effect is reversed by pertussis toxin, confirming the involvement of Gi/o proteins.[7]

Indirect Neuroprotective Pathway: Astrocyte-Mediated TGF-β Release

This compound also acts on mGluR3 expressed on astrocytes.[5] This activation triggers a signaling cascade that leads to the synthesis and release of Transforming Growth Factor-β (TGF-β).[5] TGF-β, in turn, acts on neighboring neurons to promote their survival and protect them from excitotoxic insults.[5] This glial-neuronal communication represents a significant indirect mechanism of this compound-mediated neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are detailed protocols for key experiments used to evaluate the neuroprotective effects of this compound.

In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Neurons

This protocol outlines the induction of excitotoxicity in primary cortical neuron cultures and the assessment of this compound's neuroprotective potential.

1. Primary Cortical Neuron Culture:

- Dissect cortices from E15-E18 mouse or rat embryos and mechanically dissociate the tissue.

- Plate the dissociated cells onto poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

- Maintain cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days before experimentation.

2. Induction of Excitotoxicity and this compound Treatment:

- Pre-treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1 hour).

- Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of N-methyl-D-aspartate (NMDA) (e.g., 200 µM) for a short duration (e.g., 5-15 minutes) in a magnesium-free buffer.

- After the NMDA exposure, wash the cultures and return them to their original culture medium containing this compound.

- Include a vehicle control (no this compound) and a control group not exposed to NMDA.

3. Assessment of Neuronal Viability:

- 24 hours after the NMDA insult, assess neuronal viability using standard assays:

- MTT Assay: Measures the metabolic activity of viable cells.

- LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

- Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

Workflow for in vitro neuroprotection assay. In Vivo Model: Transient Forebrain Ischemia in Rats

This protocol describes a model of global cerebral ischemia and the evaluation of this compound's neuroprotective effects in vivo.

1. Animal Preparation and Ischemia Induction:

- Anesthetize adult male Wistar rats and expose the common carotid arteries.

- Induce transient forebrain ischemia by bilateral occlusion of the common carotid arteries for a specific duration (e.g., 5-10 minutes) combined with controlled hypotension (e.g., reducing mean arterial blood pressure to 50 mmHg by withdrawing blood).[4][14][15]

- After the ischemic period, remove the clamps to allow reperfusion and reinfuse the withdrawn blood.

2. This compound Administration:

- Administer this compound via intraventricular injection at specific doses (e.g., 10, 100, or 250 pmol) at a predetermined time point before the ischemic insult.[4][9] A typical regimen involves multiple injections leading up to the ischemic event.[4]

3. Post-Ischemic Evaluation:

- Monitor the animals for a set period (e.g., 5-7 days) after ischemia.

- Histological Analysis: Perfuse the brains and prepare coronal sections. Stain the sections with markers for neuronal viability (e.g., Nissl stain) or degeneration (e.g., Fluoro-Jade B) to assess neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area.

- Behavioral Testing: Conduct behavioral tests to assess neurological deficits and cognitive function.

- Microdialysis: In a subset of animals, perform in vivo microdialysis in the hippocampus to measure extracellular glutamate levels during and after ischemia.[4]

Workflow for in vivo neuroprotection study. Conclusion and Future Directions

The foundational research on this compound has firmly established its neuroprotective potential through multiple mechanisms of action. Its ability to both reduce excitotoxic glutamate release and promote astrocyte-mediated neurotrophic support highlights its promise as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon this foundational knowledge.

Future research should focus on several key areas:

-

Pharmacokinetics and Blood-Brain Barrier Penetrance: Developing analogs of this compound with improved pharmacokinetic profiles and the ability to cross the blood-brain barrier is crucial for clinical translation.

-

Chronic Neurodegenerative Models: While effective in acute injury models, the efficacy of this compound in chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease warrants further investigation.

-

Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents that target different pathological pathways could lead to more effective treatment strategies.

-

Refining the Astrocyte-Mediated Pathway: Further elucidation of the downstream signaling cascades activated by TGF-β in neurons will provide a more complete understanding of this important neuroprotective mechanism.

By addressing these research questions, the scientific community can continue to advance the development of mGluR2/3 agonists like this compound as a viable therapeutic approach for a range of devastating neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astrocytic transforming growth factor-beta signaling reduces subacute neuroinflammation after stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β as a Key Modulator of Astrocyte Reactivity: Disease Relevance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Astrocyte Transforming Growth Factor Beta 1 Protects Synapses against Aβ Oligomers in Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Inhibitory role of Gi-coupled receptors on cAMP-driven cancers with focus on opioid receptors in lung adenocarcinoma and its stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP Pathway [sivabio.50webs.com]

- 14. Models for studying long-term recovery following forebrain ischemia in the rat. 2. A 2-vessel occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forebrain ischemia in the rat. Relation between duration of ischemia, use of adjunctive ganglionic blockade and long-term recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Anticonvulsant Studies of DCG-IV: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research on the anticonvulsant properties of (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV), a potent agonist of group II metabotropic glutamate receptors (mGluRs). The following sections detail the quantitative data from key early studies, the experimental methodologies employed, and the proposed signaling pathways through which this compound exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The anticonvulsant efficacy of this compound has been quantified in several preclinical models. The data from these early investigations are summarized in the tables below for comparative analysis.

Table 1: Anticonvulsant Activity of this compound in Kindled Rats

| Parameter | Value | Animal Model | Administration Route | Reference |

| GST100¹ | 0.22 nmol | Fully kindled rats | Intracerebral | [1] |

| Dose Range Tested | 0.01 - 1.0 nmol | Fully kindled rats | Intracerebral | [1] |

¹Dose causing a 100% increase in the generalized seizure threshold (GST).

Table 2: Inhibition of Glutamate Release by this compound

| Parameter | This compound | Lamotrigine | Assay | Reference |

| IC₅₀ | 0.39 µM | 27.7 µM | Depolarization-induced [³H]D-aspartate release from rat cerebrocortical synaptosomes | [1] |

Table 3: Neuroprotective Effects of this compound Against Kainate-Induced Excitotoxicity

| Administration Method | Dose Range | Effect | Animal Model | Reference |

| Prolonged Intraventricular Infusion | 24-240 pmol/h | Decreased incidence of continuous limbic motor seizures and neuronal damage | Rat | [2] |

| Prolonged Intraventricular Infusion | 8-800 pmol/h | Slight reduction in sporadic limbic motor seizures | Rat | [2] |

| Prolonged Intraventricular Infusion | >800 pmol/h | No protection, increased degradation of hippocampal CA1 pyramidal neurons | Rat | [2] |

| Single Intraventricular Injection | 10-300 pmol/rat | No effect on kainate neurotoxicity | Rat | [2] |

Table 4: Inhibition of Synaptic Transmission by this compound

| Parameter | Value | Preparation | Reference |

| EC₅₀ | 80 nM | Rat hippocampal slices (TAP–SLM pathway) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of this compound's anticonvulsant effects.

Amygdala Kindling in Rats

The amygdala kindling model is a widely used animal model of temporal lobe epilepsy.[4]

-

Animal Model: Male Sprague-Dawley rats were used.

-

Electrode Implantation: Animals were anesthetized and stereotaxically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.

-

Kindling Procedure: After a recovery period, rats received daily electrical stimulation of the amygdala. The initial stimulus was a 1-second train of 1-millisecond biphasic square wave pulses at 60 Hz. The current intensity was gradually increased until a focal seizure was elicited. This daily stimulation was repeated until animals reached a "fully kindled" state, characterized by a stable Class 5 seizure (rearing and falling) in response to the electrical stimulus.

-

Drug Administration: For anticonvulsant testing, this compound was administered intracerebrally.

-

Seizure Threshold Determination: The generalized seizure threshold (GST) was determined by delivering a series of electrical stimulations of increasing intensity until a generalized seizure was triggered. The effect of this compound on the GST was then evaluated.

[³H]D-aspartate Release from Synaptosomes

This in vitro assay measures the presynaptic inhibition of glutamate release.

-

Preparation of Synaptosomes: Cerebral cortices from rats were homogenized in a sucrose solution. The homogenate was then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Loading with [³H]D-aspartate: Synaptosomes were incubated with [³H]D-aspartate, a radiolabeled analog of glutamate, which is taken up by the glutamate transporters into the presynaptic terminals.

-

Stimulation of Release: The loaded synaptosomes were then exposed to a depolarizing stimulus (e.g., high potassium concentration) to trigger the release of the radiolabel.

-

Drug Application: this compound or other test compounds were added to the synaptosomal preparation prior to depolarization to assess their effect on neurotransmitter release.

-

Quantification: The amount of radioactivity released into the supernatant was measured by liquid scintillation counting. The inhibitory concentration 50% (IC₅₀) was calculated as the concentration of the drug that produced a 50% inhibition of the depolarization-induced release.[1]

Kainate-Induced Seizure Model

This model is used to study excitotoxicity and neuroprotection.[2]

-

Animal Model: Male Wistar rats were used.

-

Drug Administration: Kainic acid was injected intraventricularly to induce seizures. This compound was administered via prolonged intraventricular infusion before and after the kainic acid injection.

-

Behavioral Observation: Animals were observed for behavioral signs of seizures, including circling, wet-dog shakes, and limbic motor seizures (both sporadic and continuous).

-

Histological Analysis: After the experiment, brains were processed for histological examination to assess the extent of neuronal damage, particularly in the hippocampus.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's anticonvulsant action and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound's anticonvulsant action.

Caption: Experimental workflow for evaluating anticonvulsant effects.

References

- 1. Anticonvulsant and glutamate release-inhibiting properties of the highly potent metabotropic glutamate receptor agonist (2S,2'R, 3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

A Technical Guide to (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) has been a significant pharmacological tool in the field of neuroscience, primarily utilized for its potent agonist activity at group II metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the history, mechanism of action, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

I. Introduction and History

This compound emerged as a valuable research compound due to its high potency and selectivity for group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. These receptors are predominantly found on presynaptic terminals, where their activation typically leads to the inhibition of neurotransmitter release. The exploration of this compound has provided significant insights into the physiological roles of group II mGluRs and their potential as therapeutic targets for a variety of neurological and psychiatric disorders. However, a critical aspect of its pharmacology, discovered through extensive research, is its concurrent agonist activity at N-methyl-D-aspartate (NMDA) receptors, a finding that necessitates careful experimental design and data interpretation.[1][2][3]

II. Mechanism of Action

The primary mechanism of action of this compound is the activation of group II mGluRs. These receptors are coupled to Gi/o proteins, and their activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial for the presynaptic inhibitory effects of this compound, reducing the release of glutamate and other neurotransmitters.

However, it is now well-established that this compound also functions as an agonist at NMDA receptors, which are ionotropic glutamate receptors.[1][2] This dual activity can complicate the interpretation of experimental results, as NMDA receptor activation leads to neuronal depolarization and calcium influx, effects that are generally opposing to the inhibitory actions of group II mGluR activation. Several studies have demonstrated that some of the observed effects of this compound, such as depolarization in cortical slices, are indeed mediated by NMDA receptors.[2]

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease

| Parameter | Value | Animal Model | Administration Route | Reference |

| Maximally Effective Dose (Rotational Behavior) | 0.75 nmol | Reserpine-treated rat | Intranigral | [4][5] |

| Maximum Rotations | 395 +/- 51 rotations/60 min | Reserpine-treated rat | Intranigral | [4] |

| Maximally Effective Dose (Locomotor Activity) | 0.5 nmol | Reserpine-treated rat | Intraventricular | [4][5] |

| Maximum Locomotor Units | 180 +/- 21 units/30 min | Reserpine-treated rat | Intraventricular | [4][5] |

| Inhibition by EGLU (Group II mGluR antagonist) | 63.0 +/- 9.0% | Reserpine-treated rat | Intranigral | [4] |

| Inhibition by EGLU (Group II mGluR antagonist) | 68.2 +/- 12.3% | Reserpine-treated rat | Intraventricular | [5] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Value | Preparation | Effect | Reference |

| EC50 (fEPSP inhibition) | 80 nM | Rat hippocampal slice (TAP-SLM pathway) | Concentration-dependent inhibition of synaptic transmission | [6] |

| Inhibition at 100 nM | 41 ± 4% | Rat hippocampal slice (TAP-SLM pathway) | Depression of fEPSP slope | [6] |

| Inhibition at 300 nM | 69 ± 3% | Rat hippocampal slice (TAP-SLM pathway) | Depression of fEPSP slope | [6] |

| Inhibition at 1000 nM | 76 ± 3% | Rat hippocampal slice (TAP-SLM pathway) | Depression of fEPSP slope | [6] |

| Depression of EPSP slope | to 0.57 +/- 0.22 of baseline | Rat hippocampal slice (CA1) | Reversible depression of excitatory postsynaptic potential | [3] |

| Reduction in mEPSC frequency | 57% | Rat hippocampal slice (CA3b) | Reduction in miniature excitatory postsynaptic currents | [7] |

| Decrease in LLD frequency | 71.6 ± 10.2% | Mouse olfactory bulb slice | Suppression of spontaneous long-lasting depolarizations | [8] |

IV. Experimental Protocols

1. In Vivo Microinjection in a Rat Model of Parkinson's Disease

-

Animal Model: Male Sprague Dawley rats are rendered akinetic by a subcutaneous injection of reserpine (5 mg/kg).[4]

-

Surgery: Rats are anesthetized and placed in a stereotaxic frame. Guide cannulae are implanted above the substantia nigra pars reticulata (SNr) or the third ventricle.

-

Microinjection: 18 hours post-reserpine treatment, conscious and unrestrained rats receive unilateral microinjections of this compound (0.125-0.75 nmol in 0.1 µl) into the SNr or bilateral injections into the lateral ventricle.[4][5]

-

Behavioral Analysis: Rotational behavior (for intranigral injections) or locomotor activity (for intraventricular injections) is quantified over a 60-minute or 30-minute period, respectively.[5]

-

Antagonist Studies: To confirm the involvement of group II mGluRs, a separate group of animals is pre-treated with the antagonist (2S)-α-ethylglutamic acid (EGLU) before this compound administration.[4][5]

2. Electrophysiology in Hippocampal Slices

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with ACSF. Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent pathways (e.g., Schaffer collaterals or temporoammonic pathway) and recorded in the stratum radiatum or stratum lacunosum-moleculare of the CA1 region.[6] Whole-cell patch-clamp recordings can be used to measure excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).[9]

-

Drug Application: this compound is bath-applied at known concentrations. To investigate its NMDA receptor activity, selective antagonists for NMDA receptors (e.g., D-AP5) or group II mGluRs can be co-applied.[1][3]

-

Data Analysis: The slope and amplitude of fEPSPs or the frequency and amplitude of synaptic currents are measured before, during, and after drug application to determine the effects of this compound.

V. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at Group II mGluRs

Caption: this compound activation of presynaptic group II mGluRs inhibits neurotransmitter release.

Experimental Workflow for Investigating this compound Effects in Brain Slices

Caption: Workflow for electrophysiological analysis of this compound effects in brain slices.

Logical Relationship of this compound's Dual Receptor Activity

Caption: Dual agonist activity of this compound at both group II mGluRs and NMDA receptors.

VI. Implications for Drug Development

The study of this compound has significant implications for the development of drugs targeting the glutamatergic system. The neuroprotective and anti-akinetic effects observed in preclinical models highlight the therapeutic potential of group II mGluR agonists for conditions like Parkinson's disease and excitotoxicity-related disorders.[4][5][10] However, the off-target effects at NMDA receptors underscore the critical need for highly selective compounds in clinical development. The dual activity of this compound serves as a cautionary example, emphasizing the importance of thorough pharmacological profiling of new chemical entities. Future drug development efforts will likely focus on creating agonists with improved selectivity for mGluR2 or mGluR3 subtypes to minimize side effects and maximize therapeutic efficacy. The glutamatergic system remains a promising area for novel therapeutic interventions in a wide range of central nervous system disorders.[11][12]

References

- 1. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - A type 2/3 metabotropic glutamate receptor agonist (this compound) reduces the frequency of mEPSCs and SPWs. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of the group II mGluR agonist, this compound, on depolarization-induced suppression of inhibition in hippocampal CA1 and CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutamate in CNS disorders as a target for drug development: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Presynaptic Attenuation of Glutamate Release by DCG-IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent and selective Group II metabotropic glutamate receptor (mGluR) agonist, modulates the release of glutamate from presynaptic terminals. This document outlines the core signaling pathways, presents quantitative data on its inhibitory effects, and details the experimental protocols used to elucidate these actions.

Core Mechanism of Action

This compound exerts its inhibitory control over glutamate release primarily through the activation of presynaptic Group II mGluRs, which include the mGluR2 and mGluR3 subtypes.[1][2][3] These receptors are coupled to inhibitory Gi/o heterotrimeric G-proteins.[2][4] Upon activation by this compound, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating two principal signaling cascades that converge to reduce the probability of glutamate-containing vesicle fusion.

Inhibition of the Adenylyl Cyclase Pathway

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[2][5] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and a subsequent reduction in the activity of Protein Kinase A (PKA).[2][5] PKA is known to phosphorylate several presynaptic proteins involved in the neurotransmitter release machinery. By downregulating the cAMP-PKA signaling cascade, this compound reduces the phosphorylation state of key components, thereby diminishing the efficiency of the release process.

Direct Modulation of Voltage-Gated Calcium Channels

The Gβγ subunit complex plays a direct role in modulating the activity of presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[2][6][7][8][9] The Gβγ subunits physically bind to the α1 subunit of these channels, inducing a voltage-dependent inhibition.[8][9][10] This interaction stabilizes the closed state of the channel, making it less likely to open in response to an action potential. The resulting decrease in calcium influx into the presynaptic terminal is a critical factor in the reduction of glutamate release, as calcium is the essential trigger for synaptic vesicle fusion.[2][7]

Quantitative Effects of this compound on Glutamate Release

The inhibitory potency of this compound has been quantified across various experimental paradigms. The following tables summarize key findings, providing a comparative overview of its efficacy.

| Parameter | Value | Brain Region/Preparation | Experimental Method |

| EC₅₀ | 80 nM | Hippocampus (TAP-SLM Pathway) | Field Excitatory Post-Synaptic Potential (fEPSP) Slope Inhibition |

| EC₅₀ | 0.16 µM | Rat Brain Membranes | G-protein Activation ([³⁵S]GTPγS binding) |

| IC₅₀ | 0.11 µM | Supramammillary Nucleus to Granule Cell Synapse | Excitatory Postsynaptic Current (EPSC) Inhibition |

Table 1: Potency of this compound in various assays.

| Concentration | % Inhibition of fEPSP Slope | Brain Region/Preparation |

| 100 nM | 41 ± 4% | Hippocampus (TAP-SLM Pathway) |

| 300 nM | 69 ± 3% | Hippocampus (TAP-SLM Pathway) |

| 1000 nM | 76 ± 3% | Hippocampus (TAP-SLM Pathway) |

Table 2: Concentration-dependent inhibition of synaptic transmission by this compound.[3]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed in this guide.

Experimental Protocols